![molecular formula C12H12N2 B075555 4,4'-Dimethyl-2,2'-bipyridine CAS No. 1134-35-6](/img/structure/B75555.png)
4,4'-Dimethyl-2,2'-bipyridine
Overview
Description
4,4’-Dimethyl-2,2’-bipyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a colorless solid that is soluble in organic solvents . It is mainly used as a precursor to N, N ′-dimethyl-4,4′-bipyridinium .
Synthesis Analysis
The synthesis of 4,4’-Dimethyl-2,2’-bipyridine involves the use of commercially or readily available starting compounds and their direct N-alkylation, mostly using 1,3-propanesultone . Another synthesis route utilizes 4,4’-dinitro-6,6’-dimethyl-2,2’-bipyridine N,N-Dioxide as a raw material .Molecular Structure Analysis
The molecular formula of 4,4’-Dimethyl-2,2’-bipyridine is C12H12N2 . The InChI Key is NBPGPQJFYXNFKN-UHFFFAOYSA-N . The SMILES representation is CC1=CC=NC=C1C2=NC=CC=C2C .Chemical Reactions Analysis
The complex of 4,4’-Dimethyl-2,2’-bipyridine undergoes extensive protonation in an acid medium. Both protonated and the unprotonated species undergo electron transfer reaction with the active periodate species such as IO 3+ and H 6 IO 6+ .Physical And Chemical Properties Analysis
4,4’-Dimethyl-2,2’-bipyridine has a melting point of 171°C to 175°C . It is soluble in ethanol, acetic acid, benzene, toluene, and highly soluble in water at pH < 2 . The molecular weight is 184.24 g/mol .Scientific Research Applications
Synthesis of Bipyridine Derivatives
Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances . 4,4’-Dimethyl-2,2’-bipyridine is used in the synthesis of bipyridine derivatives . It’s important to classify their synthesis methods and understand their characteristics .
Ligands for Catalysts
Bipyridines and their derivatives, including 4,4’-Dimethyl-2,2’-bipyridine, are extensively used as fundamental components in various applications, including ligands in transition-metal catalysis .
Photosensitizers
4,4’-Dimethyl-2,2’-bipyridine is used as a photosensitizer . Photosensitizers are molecules that absorb light and transfer that energy to other molecules.
Viologens
Viologens are a family of organic compounds used in herbicides and dyes. 4,4’-Dimethyl-2,2’-bipyridine is used in the synthesis of viologens .
Supramolecular Structures
4,4’-Dimethyl-2,2’-bipyridine is used in the creation of supramolecular structures . These are large molecules formed by the assembly of smaller molecules using intermolecular forces.
Determination of Ferrous and Cyanide Compounds
4,4’-Dimethyl-2,2’-bipyridine can be used for the determination of ferrous and cyanide compounds . This makes it useful in analytical chemistry.
Synthesis of Luminescent Molecules
4,4’-Dimethyl-2,2’-bipyridine was used as a starting material for the synthesis of a blue luminescent molecule with emission at 450nm and a quantum yield of 43% .
Chemical Intermediate
4,4’-Dimethyl-2,2’-bipyridine is used as a chemical intermediate . This means it is used in the synthesis of other chemical compounds.
Mechanism of Action
Target of Action
4,4’-Dimethyl-2,2’-bipyridine, also known as 4,4’-Dimethyl-2,2’-bipyridyl, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is typically used as a starting material for the synthesis of organometallic photosensitizer dyes in the development of dye-sensitized solar cells (DSSCs) . Therefore, its primary targets are the metal centers in coordinative compounds .
Mode of Action
The compound acts as a ligand, forming complexes with transition metals . It is a strong chelating ligand for metal centers in coordinative compounds . The organometallic compound of 4,4’-dimethyl-2,2’-bipyridyl increases the bridging ligand lengths resulting in a greater electron-hole separation effect in DSSCs .
Biochemical Pathways
The compound is involved in the light harvesting pathway of DSSCs . It contributes to the efficient light harvesting of these novel dyes and the improved charge transfer dynamics at TiO2–dye and dye–hole transport interfaces .
Result of Action
The result of the action of 4,4’-Dimethyl-2,2’-bipyridine is the formation of complexes with transition metals, which are used in the development of DSSCs . These complexes contribute to efficient light harvesting and improved charge transfer dynamics, enhancing the overall efficiency of DSSCs .
Action Environment
The action of 4,4’-Dimethyl-2,2’-bipyridine is influenced by environmental factors such as temperature and light conditions, which can affect the efficiency of light harvesting and charge transfer in DSSCs
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methyl-2-(4-methylpyridin-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPGPQJFYXNFKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061552 | |
Record name | 4,4'-Dimethyl-2,2'-bipyridine | |
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Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to pale orange crystalline powder; [Alfa Aesar MSDS] | |
Record name | 4,4'-Dimethyl-2,2'-dipyridyl | |
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Product Name |
4,4'-Dimethyl-2,2'-bipyridine | |
CAS RN |
1134-35-6 | |
Record name | 4,4′-Dimethyl-2,2′-bipyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1134-35-6 | |
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Record name | 2,2'-Bipyridine, 4,4'-dimethyl- | |
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Record name | 2,2'-Bipyridine, 4,4'-dimethyl- | |
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Record name | 4,4'-Dimethyl-2,2'-bipyridine | |
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Record name | 4,4'-dimethyl-2,2'-bipyridyl | |
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Record name | 4,4′-Dimethyl-2,2′-bipyridine | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4,4'-Dimethyl-2,2'-bipyridine?
A1: 4,4'-Dimethyl-2,2'-bipyridine has the molecular formula C12H12N2 and a molecular weight of 184.24 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize dmbpy complexes?
A2: Researchers frequently utilize a combination of techniques including UV-Vis, FTIR, NMR (1H and 19F), and Raman spectroscopy to characterize dmbpy complexes. These techniques provide valuable information about the electronic structure, bonding modes, and geometric arrangements within the complexes. [, , , , , , , , , ]
Q3: How does dmbpy interact with metal centers in catalytic systems?
A3: Dmbpy typically acts as a bidentate ligand, coordinating to metal centers through its two nitrogen atoms. This interaction forms stable metal complexes often employed as catalysts in various reactions. [, , , , ]
Q4: What types of catalytic reactions utilize dmbpy-containing complexes?
A4: Dmbpy-containing complexes have demonstrated catalytic activity in various reactions, including alkane oxidation, CO2 reduction, and hydrogen evolution. [, , , , , ]
Q5: What is the role of dmbpy in the photocatalytic reduction of CO2 by rhenium tricarbonyl catalysts?
A5: In rhenium-based CO2 reduction catalysts, dmbpy acts as a supporting ligand, influencing the electronic properties of the metal center and its reactivity towards CO2. Studies suggest that a key step involves the formation of a rhenium carboxylate dimer, [Re(dmbpy)(CO)3]2(OCO), which facilitates CO2 insertion and subsequent CO release. [, ]
Q6: How does the structure of dmbpy affect its catalytic activity?
A6: While dmbpy is a versatile ligand, structural modifications, such as the introduction of electron-withdrawing or electron-donating groups, can impact the electronic properties and steric hindrance around the metal center, ultimately influencing the catalytic activity, selectivity, and stability of the resulting complexes. [, , ]
Q7: What are the notable photophysical properties of dmbpy-containing ruthenium(II) complexes?
A7: Ruthenium(II) complexes with dmbpy ligands often exhibit intense metal-to-ligand charge transfer (MLCT) transitions in the visible region, resulting in colored solutions and potential applications in solar energy conversion and photocatalysis. [, , , ]
Q8: How do the photophysical properties of dmbpy-containing complexes relate to their performance in dye-sensitized solar cells (DSSCs)?
A8: The light-harvesting efficiency of dmbpy-containing ruthenium(II) complexes in DSSCs is linked to their strong MLCT absorption bands in the visible region. Structural modifications of dmbpy, such as the introduction of electron-donating groups, can further enhance light absorption and improve device performance. []
Q9: Can dmbpy be used to create systems capable of utilizing near-infrared (NIR) light for photocatalysis?
A9: Research has demonstrated the potential of incorporating dmbpy into larger, multinuclear ruthenium complexes capable of absorbing NIR light. These complexes have shown promise in driving H2 evolution from water using NIR light, opening doors to utilizing a wider range of the solar spectrum for artificial photosynthesis. []
Q10: How is computational chemistry used to understand the properties and reactivity of dmbpy complexes?
A10: Computational methods, such as Density Functional Theory (DFT), are invaluable tools for investigating the electronic structure, bonding, and reaction mechanisms of dmbpy complexes. These calculations provide insights into the factors governing their reactivity and guide the design of new catalysts and materials. [, , ]
Q11: Have any Structure-Activity Relationship (SAR) studies been conducted on dmbpy derivatives?
A11: Yes, SAR studies have been conducted on dmbpy derivatives, particularly in the context of their use as ligands in metal complexes. Researchers investigate how modifications to the dmbpy framework, such as the introduction of different substituents, influence the complex's electrochemical properties, photophysical behavior, and catalytic activity. These studies are crucial for optimizing ligand design for specific applications. [, ]
Q12: What is known about the material compatibility of dmbpy and its complexes?
A13: The compatibility of dmbpy and its complexes with different materials, such as electrodes and semiconductor surfaces, is essential for applications like DSSCs and electrocatalysis. Research often focuses on understanding how these molecules interact with and bind to surfaces to optimize device performance and stability. [, ]
Q13: What analytical methods are commonly used to study dmbpy and its complexes?
A14: In addition to the spectroscopic techniques mentioned earlier, analytical methods such as electrochemistry (cyclic voltammetry), X-ray crystallography, mass spectrometry, and elemental analysis are routinely employed to characterize and quantify dmbpy and its complexes. [, , , , , ]
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